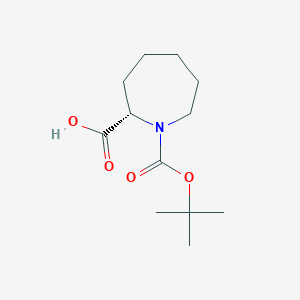

(S)-1-(Boc)azepane-2-carboxylic acid

Description

(S)-1-(Boc)azepane-2-carboxylic acid is a chiral seven-membered azepane ring derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid moiety at the 2-position. This compound is widely utilized in medicinal chemistry and peptide synthesis due to its stereochemical stability and compatibility with solid-phase synthesis protocols. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during coupling steps .

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMVFOKQLCHCPK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Boc)azepane-2-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the azepane ring. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under basic conditions. The reaction conditions often include the use of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Boc)azepane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of azepane-2-carboxylic acid derivatives.

Reduction: Formation of azepane-2-methanol or azepane-2-aldehyde.

Substitution: Formation of N-substituted azepane-2-carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(Boc)azepane-2-carboxylic acid serves as a precursor for synthesizing bioactive compounds and drug candidates. Its chiral nature allows for the creation of enantiomerically pure compounds, which are crucial for targeting specific biological pathways. The compound has been utilized in:

- Synthesis of Ligands : It is effective in creating potent and selective ligands for G protein-coupled receptors (GPCRs) and enzymes involved in various diseases, including cancer and neurodegenerative disorders .

- Therapeutic Development : Research indicates its potential in developing drugs targeting neurological and psychiatric disorders due to its ability to modulate receptor activity.

Organic Synthesis

This compound is a versatile building block in organic synthesis. It can undergo various reactions to form different derivatives, including:

- Formation of Peptides : The compound's functional groups facilitate its use as a building block for peptide synthesis.

- Substitution Reactions : It can participate in substitution reactions to form various substituted azepane derivatives, expanding the chemical space available for drug development.

Materials Science

The compound's unique structural properties make it valuable in the production of specialty chemicals and advanced materials. Its ability to interact with biological targets through hydrogen bonding and ionic interactions enhances its applicability in material formulations that require specific biological interactions.

Case Studies

Several studies have highlighted the effectiveness of this compound in drug development:

- A study demonstrated its utility in creating selective ligands for GPCRs involved in cancer therapy. The synthesized ligands exhibited high affinity and specificity towards their targets, showcasing the compound's potential in developing targeted cancer therapies.

- Another research effort focused on using this compound as a chiral template to synthesize novel therapeutics aimed at treating neurodegenerative diseases. The results indicated significant modulation of receptor activity, suggesting promising avenues for further exploration in drug design .

Mechanism of Action

The mechanism of action of (S)-1-(Boc)azepane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-1-(Boc)azepane-2-carboxylic acid with three structurally or functionally related compounds:

(R)-1-Boc-azepane-2-carboxylic Acid (CAS 1227926-67-1)

- Structural Similarity : Enantiomeric counterpart with identical functional groups but opposite stereochemistry at the 2-position.

- Functional Differences : Enantiomeric purity is critical for biological activity. For example, (S)-enantiomers often exhibit distinct binding affinities to chiral receptors compared to (R)-forms, as seen in protease inhibitors .

- Synthesis : Both enantiomers are synthesized via asymmetric catalysis, but the Boc-deprotection kinetics may vary due to steric effects .

Azepane-2-carboxylic Acid Hydrochloride (CAS 5227-52-1)

- Structural Difference : Lacks the Boc group and exists as a hydrochloride salt.

- Applications : Primarily used in basic research (e.g., as a building block for unmodified azepane scaffolds). The absence of the Boc group limits its utility in multi-step organic syntheses due to reactivity of the free amine .

- Safety Profile: Classified as non-hazardous under standard laboratory conditions, though its toxicological profile remains understudied .

1-(Boc-Amino)cyclopropanecarboxylic Acid (CAS 88950-64-5)

- Structural Difference : Features a cyclopropane ring instead of an azepane ring.

- Physicochemical Properties: Property this compound 1-(Boc-Amino)cyclopropanecarboxylic Acid Molecular Formula C₁₁H₁₉NO₄ C₉H₁₅NO₄ Molecular Weight (g/mol) ~241.28 (estimated) 201.22 Boiling Point Not reported 319.7°C (predicted) LogP ~1.8 (estimated) 0.73 (experimental) Functional Impact: The rigid cyclopropane ring in the latter compound enhances metabolic stability but reduces conformational flexibility compared to the azepane scaffold .

Key Research Findings and Data Gaps

Stereochemical Influence: The (S)-configuration of the azepane ring is often preferred in drug design for compatibility with L-amino acid-based targets, though direct comparative studies with the (R)-form are absent in the provided evidence .

Boc Group Utility: The Boc protection strategy is advantageous for intermediates requiring selective deprotection, as demonstrated in the synthesis of 1-(Boc-Amino)cyclopropanecarboxylic acid .

Safety and Handling : Unlike Azepane-2-carboxylic acid hydrochloride, Boc-protected derivatives may require stringent moisture control during storage to prevent premature deprotection .

Biological Activity

(S)-1-(Boc)azepane-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butylcarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines. The compound's structure allows it to serve as a versatile building block for synthesizing various azepane derivatives, which are important in drug development.

- Molecular Formula : C₁₂H₂₁NO₄

- CAS Number : 155905-76-3

Biological Activity Overview

Research indicates that this compound exhibits significant potential in the development of pharmaceutical agents. Its biological activity primarily stems from its ability to act as a chiral template for synthesizing enantiomerically pure compounds, which are crucial for targeting specific biological pathways.

Key Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves several steps, allowing for modifications that enhance its biological properties. It serves as a precursor for developing compounds targeting specific diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets. Binding assays and functional studies are often employed to evaluate its affinity and efficacy against various receptors.

Q & A

Q. What are the key steps in synthesizing (S)-1-(Boc)azepane-2-carboxylic acid, and how does Boc protection influence the process?

The synthesis typically involves:

- Ring formation : Construction of the azepane backbone via cyclization reactions.

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, which prevents unwanted side reactions during subsequent steps .

- Carboxylic acid functionalization : Activation or modification of the carboxylic acid group for downstream applications. The Boc group enhances solubility in organic solvents and allows selective deprotection under mild acidic conditions (e.g., TFA), critical for orthogonal protection strategies .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : , , and 2D NMR (e.g., COSY, HSQC) confirm stereochemistry and assess purity .

- HPLC-MS : Validates molecular weight and monitors reaction progress.

- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .

- IR spectroscopy : Identifies functional groups (e.g., Boc carbonyl stretch at ~1680 cm) .

Q. How should researchers handle purification of this compound to minimize degradation?

- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane or dichloromethane/methanol.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to improve crystalline yield .

- Acid-sensitive handling : Avoid prolonged exposure to strong acids during Boc deprotection to prevent backbone degradation .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Chiral auxiliaries : Employ enantioselective catalysts (e.g., Jacobsen’s catalysts) during ring-closing steps.

- Dynamic kinetic resolution : Use conditions that favor the (S)-enantiomer via steric or electronic control .

- Analytical validation : Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis .

Q. What experimental factors influence the stability of this compound under varying pH conditions?

- pH-dependent hydrolysis : The Boc group is stable in neutral/basic conditions but hydrolyzes in acidic environments (pH < 3).

- Carboxylic acid reactivity : Protonation at low pH may alter solubility and reactivity.

- Storage recommendations : Store at -20°C under inert gas (N) to prevent moisture-induced degradation .

Q. How should contradictions in reported biological activity data for structurally analogous compounds be addressed?

- Structural comparisons : Analyze substituent effects (e.g., difluoromethyl vs. trifluoromethyl groups in cyclopropane analogs) to explain divergent bioactivity .

- Assay standardization : Ensure consistent experimental protocols (e.g., cell lines, incubation times) across studies .

- Computational modeling : Use molecular docking to predict binding affinities and rationalize discrepancies .

Q. What strategies mitigate side reactions during Boc deprotection in complex molecular systems?

- Mild acidic conditions : Use TFA in dichloromethane (0–5°C) to minimize azepane ring opening.

- Scavengers : Add triethylsilane or water to quench carbocation byproducts.

- Real-time monitoring : Employ LC-MS to track deprotection efficiency and optimize reaction duration .

Methodological Considerations

Q. Designing experiments to assess the compound’s role in peptide mimetics: What parameters are critical?

- Conformational analysis : Use circular dichroism (CD) or NMR to study azepane-induced backbone rigidity.

- Protease resistance : Compare hydrolysis rates of azepane-containing peptides vs. natural analogs under physiological conditions .

- Boc removal compatibility : Ensure deprotection conditions (e.g., TFA) do not degrade adjacent functional groups .

Q. How can researchers validate synthetic yields when scaling up from milligram to gram quantities?

- Process optimization : Adjust stirring rates, temperature uniformity, and solvent volumes to maintain reaction efficiency.

- Pilot-scale chromatography : Transition from flash to preparative HPLC for higher resolution.

- Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time yield assessment .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Detailed stepwise procedures : Include exact molar ratios, solvent grades, and reaction timelines.

- Troubleshooting notes : Highlight critical steps prone to variability (e.g., Boc deprotection pH control) .

- Raw data archiving : Provide NMR spectra, HPLC chromatograms, and crystallography files in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.